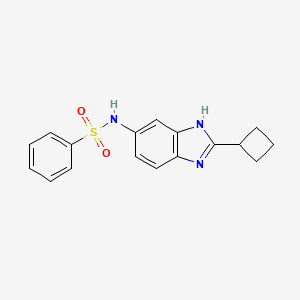
N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide" is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. Benzenesulfonamides are often used as scaffolds in medicinal chemistry due to their ability to interact with various enzymes and receptors. The specific structure of this compound suggests potential for biological activity, which could be explored in various pharmacological contexts.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives is a well-studied area. For instance, the synthesis of 2,2′-dichalcogenobis(N-alkyl/aryl benzenesulfonamides) is described as a one-pot process, which could potentially be adapted for the synthesis of the compound . Similarly, the synthesis of other benzenesulfonamide derivatives, such as those with antitumor and antidiabetic activities , involves multi-step synthetic procedures that could provide insights into the synthesis of "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide."
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the molecular structure, spectroscopic properties, and biological evaluation of tetrazolyl benzenesulfonamides have been reported, with Density Functional Theory (DFT) calculations assisting in understanding the electronic structures . These studies could inform the molecular structure analysis of "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide," predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, which are essential for their biological efficacy. The synthesis papers provided indicate that these compounds can be modified to enhance their activity or selectivity towards specific biological targets . Understanding the chemical reactivity of "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide" would be critical for its potential development as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and pKa, are important for their pharmacokinetic and pharmacodynamic profiles. While the provided papers do not directly discuss these properties for the compound , the reported properties of similar compounds could be used as a reference to hypothesize the behavior of "N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide" .
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research has explored the synthesis of various benzenesulfonamide derivatives, including those with structures similar to N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide, to investigate their antitumor activities. For instance, novel series of benzenesulfonamide derivatives have been synthesized, demonstrating significant in vitro antitumor activity against specific cancer cell lines, highlighting the potential for these compounds in cancer therapy (J. Sławiński & Z. Brzozowski, 2006).
Anticancer Properties
Another study focused on the synthesis of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, showing remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to their high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Anti-Inflammatory and Analgesic Activities
Celecoxib derivatives, including those with benzenesulfonamide structures, have been synthesized and evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These studies underscore the therapeutic potential of such compounds in treating various conditions, including inflammation and pain (Ş. Küçükgüzel et al., 2013).
Enzyme Inhibition
The inhibition of various enzymes, such as carbonic anhydrases, by benzenesulfonamide derivatives has been a significant area of research. These studies have identified compounds with low nanomolar activity against specific enzyme isoforms, offering insights into the design of new inhibitors for therapeutic applications (A. Alafeefy et al., 2015).
Herbicidal Activity
Some benzenesulfonamide derivatives have been explored for their herbicidal activity, indicating the versatility of these compounds beyond medical applications. This research has contributed to the development of new herbicides with specific modes of action (J. Eussen et al., 1990).
Propiedades
IUPAC Name |
N-(2-cyclobutyl-3H-benzimidazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22,14-7-2-1-3-8-14)20-13-9-10-15-16(11-13)19-17(18-15)12-5-4-6-12/h1-3,7-12,20H,4-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOKLZGVRONABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC3=C(N2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide | |
CAS RN |
2094667-81-7 |
Source


|
| Record name | N-(2-cyclobutyl-1H-1,3-benzodiazol-5-yl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

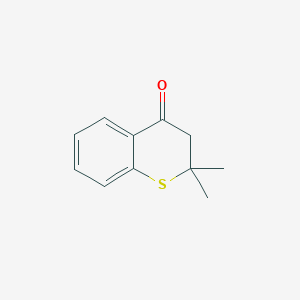
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)
![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)
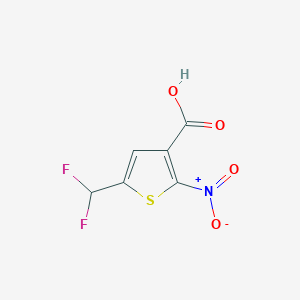
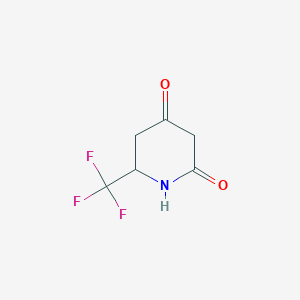
![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)
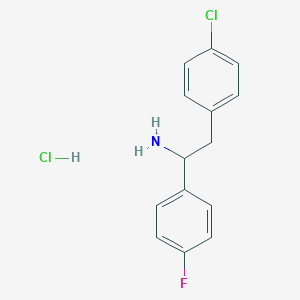
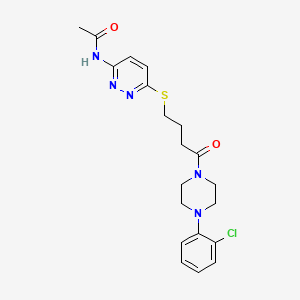
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)
![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)
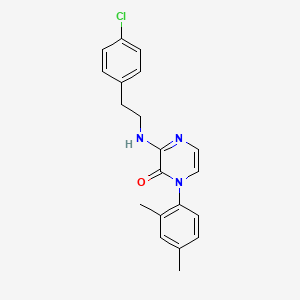
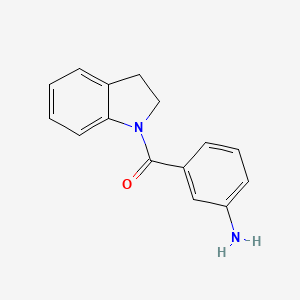
![6-chloro-1-[2-(piperazin-1-yl)ethyl]-1H-indole](/img/structure/B3013935.png)